1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
CAS No.: 17392-68-6
Cat. No.: VC21046269
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17392-68-6 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | 1-(2-methoxyphenyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3 |
Standard InChI Key | LJDGDRYFCIHDPX-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2C(=O)C=CC2=O |
Canonical SMILES | COC1=CC=CC=C1N2C(=O)C=CC2=O |
Introduction
Chemical Properties and Structure
Physical Properties
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione exhibits distinct physical and chemical properties that influence its behavior in various reaction environments. The key physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
Structural Characteristics
The structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is characterized by:
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A pyrrole-2,5-dione (maleimide) ring with two carbonyl groups and a carbon-carbon double bond
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A 2-methoxyphenyl group attached to the nitrogen atom of the maleimide ring
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A significant dihedral angle between the methoxybenzene and pyrrole rings, measured at approximately 75.60(10)° in crystallographic studies
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The carbon atom of the methoxy group positioned close to coplanar with its attached ring, with a deviation of only 0.208(2) Å
The non-planar arrangement of the two ring systems (methoxyphenyl and maleimide) is a defining structural feature that influences the compound's reactivity and interactions with other molecules. This distinct conformation is likely stabilized by electronic and steric factors resulting from the ortho-positioned methoxy group .
Crystal Structure
X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. The crystal data and structural refinement parameters are presented in Table 2.
Table 2: Crystallographic Data for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, with the most common methods outlined below:
Reaction of Maleic Anhydride with 2-Methoxyaniline
The primary synthesis route involves the reaction of maleic anhydride (furan-2,5-dione) with 2-methoxyaniline (o-anisidine), followed by cyclization :
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Equimolar quantities of 2-methoxyaniline and maleic anhydride are stirred in acetic acid for approximately 2 hours
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The resulting solution is kept at room temperature, which affords light yellow prisms after a period of two days
This method provides a straightforward approach to synthesizing 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with good yields and purity.
Alternative Synthesis Methods
Alternative synthesis routes have also been reported, including:
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Reaction of N-phenylmaleimide with sodium methoxide
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Cyclodehydration of the intermediate maleamic acid using dehydrating agents such as acetic anhydride or dicyclohexylcarbodiimide
These alternative methods provide flexibility in the synthesis approach depending on available reagents and desired reaction conditions.
Applications
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has demonstrated utility in various scientific and industrial applications due to its unique structural features and reactivity.
Organic Synthesis
In organic synthesis, this compound serves as:
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A building block for the construction of more complex molecules
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A dienophile in Diels-Alder reactions due to the electron-deficient nature of the maleimide double bond
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A substrate for Michael addition reactions with nucleophiles, making it valuable in the development of functionalized polymers and materials
The presence of the methoxyphenyl group enhances its reactivity and solubility in organic solvents, making it particularly useful in solution-phase chemistry .
Materials Science
In materials science, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione finds applications in:
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Polymer chemistry for the development of functionalized polymers
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Potential use as a corrosion inhibitor for carbon steel in acidic environments, similar to structurally related compounds
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Development of novel materials with specific physical and chemical properties
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